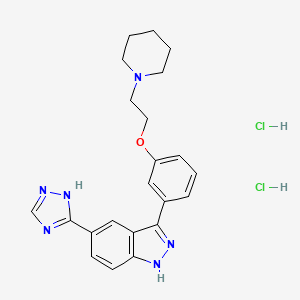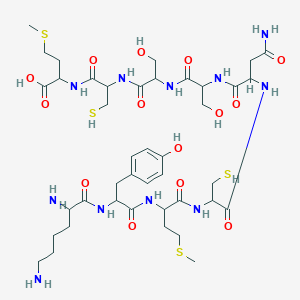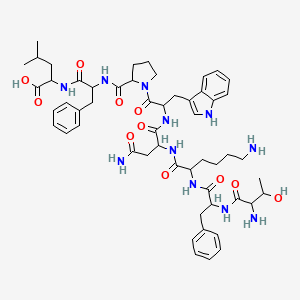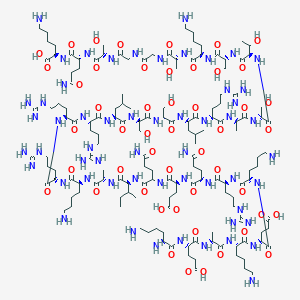
NGR peptide Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NGR peptide Trifluoroacetate is the peptide containing the asparagine-glycine-arginine (NGR) motif are recognized by CD13/aminopeptidase N (APN) receptor isoforms that are selectively overexpressed in tumor neovasculature.
Applications De Recherche Scientifique
Tumor Vasculature Targeting : NGR peptides are known for their ability to target tumor blood vessels. They have been used to deliver a variety of drugs, cytokines, nanoparticles, and imaging agents to tumor vasculature, exploiting their property of recognizing neoangiogenic vessels (Corti & Curnis, 2011).
Drug Delivery Systems : NGR peptides have shown promise in drug development for angiogenesis-dependent diseases. They can selectively recognize tumor neovasculature and are used for ligand-directed targeted delivery of various drugs and particles (Corti, Curnis, Arap, & Pasqualini, 2008).
Enhanced Chemotherapy and Diagnosis : NGR-functionalized systems, such as single-walled carbon nanotubes, can be used for combination chemotherapy and tumor diagnosis, demonstrating high tumor targeting capacity and anti-tumor efficacy (Yan et al., 2017).
MicroPET Imaging of CD13 Receptor Expression : NGR-containing peptides have been synthesized for microPET imaging of CD13 receptor expression in vivo. This application is significant for the noninvasive detection of CD13 receptor expression in tumors (Chen et al., 2013).
Targeted Therapies for Angiogenesis : The NGR peptide motif has been used to develop nanocarriers for tumor-specific therapies. This includes heat-activable cell-penetrating peptide-doxorubicin conjugates for cancer treatment (Yang et al., 2014).
Improving Selectivity in Tumor Targeting : Glycine N‐methylation in NGR-tagged nanocarriers has been found to prevent isoaspartate formation and integrin binding without impairing CD13 recognition, leading to improved selectivity in tumor targeting (Corti et al., 2017).
Propriétés
Formule moléculaire |
C₂₂H₃₇F₃N₁₀O₁₀S₂ |
|---|---|
Poids moléculaire |
722.72 |
Nom IUPAC |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Clé InChI |
CAGKFGHJVVESAR-AAQZBYNGSA-N |
SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)


